molecular formula C6H10O2 B6282816 1-(oxetan-2-yl)propan-1-one CAS No. 1781800-25-6

1-(oxetan-2-yl)propan-1-one

Cat. No.: B6282816
CAS No.: 1781800-25-6
M. Wt: 114.1
InChI Key:
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Description

1-(oxetan-2-yl)propan-1-one is an organic compound featuring an oxetane ring, which is a four-membered ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(oxetan-2-yl)propan-1-one can be synthesized through several methods. One common approach involves the ring-closing reaction of γ-bromohomoallylic alcohols with copper(I) iodide as a catalyst and 1,10-phenanthroline as a ligand in refluxing acetonitrile . This method leads to the formation of the oxetane ring via a 4-exo ring closure.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specific catalysts and solvents to facilitate the ring-closing reaction efficiently.

Chemical Reactions Analysis

Types of Reactions: 1-(oxetan-2-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The oxetane ring can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can open the oxetane ring, leading to the formation of linear or branched compounds.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

1-(oxetan-2-yl)propan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(oxetan-2-yl)propan-1-one involves its interaction with various molecular targets. The oxetane ring’s strain and reactivity make it prone to ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological molecules, influencing pathways and processes at the molecular level .

Comparison with Similar Compounds

    Oxetane: A simpler compound with a similar four-membered ring structure.

    Tetrahydrofuran: A five-membered ring compound with one oxygen atom, less strained than oxetane.

    Epoxide: A three-membered ring compound with one oxygen atom, more strained than oxetane.

Uniqueness: 1-(oxetan-2-yl)propan-1-one is unique due to its specific ring structure and the presence of a propanone group. This combination imparts distinct chemical and physical properties, making it valuable in various applications compared to its simpler analogs .

Properties

CAS No.

1781800-25-6

Molecular Formula

C6H10O2

Molecular Weight

114.1

Purity

93

Origin of Product

United States

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